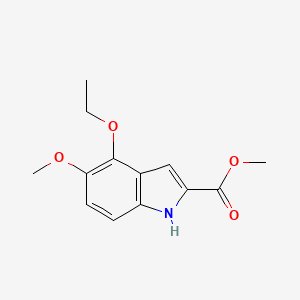

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

準備方法

The synthesis of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 4-ethoxy-5-methoxyindole with methyl chloroformate in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

科学的研究の応用

Anticancer Agents

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate has been investigated for its potential as an anticancer agent. Compounds within the indole family, including this specific derivative, have shown promise in targeting various cancer pathways. For instance, studies indicate that modifications to the indole structure can enhance potency against specific cancer types by acting as inhibitors of critical enzymes involved in tumor growth .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. It has been shown to confer protection against ischemic stroke by preserving mitochondrial function and reducing oxidative stress. This compound's ability to induce preconditioning effects in the brain suggests that it may be beneficial in therapeutic strategies aimed at minimizing neuronal damage after ischemic events .

Fluorescent Probes for Lipid Imaging

The compound has also been utilized as a fluorescent small molecule probe for in vivo lipid imaging. This application is crucial for studying lipid metabolism and dynamics within living organisms, providing insights into various metabolic disorders and diseases . The ability to visualize lipid interactions at a cellular level enhances our understanding of cellular processes and disease mechanisms.

Indoleamine 2,3-Dioxygenase Inhibitors

This compound acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. By inhibiting IDO, this compound may help restore immune function in cancer patients and improve responses to immunotherapy .

Structural Variants and Synthesis

Research into the synthesis of this compound has revealed methods for creating novel multisubstituted indoles that could exhibit enhanced biological activity. One-pot synthesis techniques have been developed to streamline the production of these compounds, allowing for efficient exploration of structure-activity relationships .

Stroke Recovery

A study published in Biochemical and Biophysical Research Communications demonstrated that administering this compound post-stroke significantly improved functional recovery in animal models. The treatment preserved mitochondrial integrity and reduced markers of oxidative stress, underscoring its potential as a therapeutic agent for stroke recovery .

Antitumor Activity

In another investigation, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis, supporting its development as a lead compound for new anticancer therapies .

Summary Table of Applications

作用機序

The mechanism of action of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

類似化合物との比較

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 5-methoxy-1H-indole-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: Studied for their antiviral properties.

生物活性

Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antiviral, and anti-inflammatory effects. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their wide-ranging biological activities. The indole structure is prevalent in numerous natural products and pharmaceuticals, making it a focal point for medicinal chemistry. The presence of methoxy and ethoxy groups enhances the reactivity and biological profile of these compounds, often leading to improved therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study evaluated its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results showed that this compound demonstrated moderate to high cytotoxicity with an IC50 value of approximately 21.7 µM against MCF-7 cells, indicating its potential as a selective agent against tumor cells .

Case Study: Cell Cycle Arrest

Further investigations into the mechanism of action revealed that this compound induces cell cycle arrest at the S phase. Flow cytometry analysis indicated an increase in the S phase population from 34.72% in control to 48.72% in treated cells, suggesting that the compound disrupts normal cell cycle progression, which may contribute to its antiproliferative effects .

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, indole derivatives have been studied for their antiviral and anti-inflammatory activities. This compound has shown promise in inhibiting viral replication and modulating inflammatory pathways. These activities are thought to arise from its ability to interact with specific molecular targets, such as enzymes involved in viral replication or inflammatory signaling pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Binding : It may bind to specific receptors that modulate cellular responses related to growth and inflammation.

- Signal Transduction Pathways : The compound could affect pathways related to apoptosis and cell survival, contributing to its anticancer effects .

Comparative Biological Activity Table

特性

IUPAC Name |

methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-12-8-7-10(13(15)17-3)14-9(8)5-6-11(12)16-2/h5-7,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODGFMGVOGSYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。